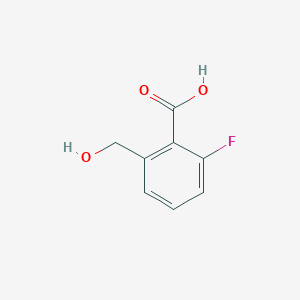

2-Fluoro-6-(hydroxymethyl)benzoic acid

Description

Contextualization within Ortho-Substituted Fluorobenzoic Acid Chemistry

Ortho-substituted benzoic acids are a class of compounds that exhibit distinct chemical properties due to the "ortho effect." This phenomenon arises from the steric and electronic interactions between the substituent at the ortho position and the carboxylic acid group. These interactions can influence the acidity, conformation, and reactivity of the molecule in predictable ways. nih.gov

In the case of fluorinated benzoic acids, the high electronegativity of the fluorine atom typically leads to an increase in acidity compared to unsubstituted benzoic acid. The fluorine substituent can also engage in intramolecular interactions, which can affect the planarity of the molecule and the orientation of the carboxylic acid group. These structural nuances play a critical role in how the molecule interacts with other reagents and biological targets. nih.gov

The presence of a hydroxymethyl group at the other ortho position introduces further complexity and synthetic utility. The hydroxyl and carboxylic acid functionalities can participate in a variety of chemical transformations, making compounds like 2-Fluoro-6-(hydroxymethyl)benzoic acid potential precursors to more complex molecules, such as lactones, through intramolecular reactions.

Overview of Research Significance and Methodological Approaches

While specific research focused solely on this compound is not extensively reported, the significance of related ortho-substituted fluorobenzoic acids is well-documented, particularly in the field of medicinal chemistry. For instance, compounds like 2-fluoro-6-methylbenzoic acid have been utilized as key intermediates in the synthesis of pharmaceutically active compounds, including epidermal growth factor receptor (EGFR) inhibitors and the vasculitis treatment Avacopan. ossila.com Similarly, 2-chloro-6-fluoro-3-methylbenzoic acid serves as a precursor for stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of obesity. guidechem.com

The research methodologies applied to these related compounds provide a roadmap for the potential investigation of this compound. These approaches would likely involve:

Synthesis and Characterization: Development of efficient synthetic routes to produce the compound in high purity, followed by thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Reactivity Studies: Exploration of the chemical reactivity of the carboxylic acid, hydroxymethyl, and fluoro-substituted aromatic ring to understand its utility as a synthetic intermediate.

Computational Modeling: Use of theoretical calculations to predict molecular geometry, electronic properties, and reactivity, providing insights that can guide experimental work.

Application-Oriented Synthesis: Employment of the compound as a building block in the synthesis of novel molecules with potential applications in materials science or as biologically active agents. The fluorination of molecules is a common strategy in drug discovery to enhance metabolic stability and binding affinity. nbinno.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FO3 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

2-fluoro-6-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI Key |

KQTYBMFUAGOUBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 6 Hydroxymethyl Benzoic Acid

Synthetic Routes to 2-Fluoro-6-(hydroxymethyl)benzoic Acid and its Precursors

The synthesis of this compound involves strategic chemical manipulations of fluorinated aromatic scaffolds. Key methodologies include directed ortho-metalation, selective fluorination, reduction of carboxylic acid and aldehyde precursors, and nucleophilic aromatic substitution.

Strategies for ortho-Hydroxymethylation of Fluorinated Benzoic Acid Scaffolds

A prominent strategy for introducing a hydroxymethyl group ortho to a carboxylate is through directed ortho-lithiation. This method leverages the carboxylate group to direct a strong base, such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the adjacent ortho position. acs.orgrsc.orgsemanticscholar.orgresearchgate.net The resulting ortho-lithiated species can then react with an appropriate electrophile, such as formaldehyde (B43269) or a synthetic equivalent, to introduce the hydroxymethyl group.

However, the presence of a fluorine atom on the benzoic acid ring introduces complexity. The fluorine atom itself can act as a directing group for metalation. rsc.orgsemanticscholar.orgresearchgate.net Furthermore, the C-F bond can be susceptible to nucleophilic attack by the organolithium reagent, leading to undesired side reactions. acs.org Careful control of reaction conditions, including temperature and the choice of organolithium reagent, is crucial to achieve the desired regioselectivity and avoid defluorination.

An alternative approach involves the ortho-hydroxymethylation of a pre-fluorinated benzoic acid derivative where the carboxylic acid is protected, for instance, as an ester or an amide. The directing ability of these protected groups can be exploited to achieve the desired ortho-substitution pattern. Subsequent deprotection would then yield the target molecule.

Introduction of Fluorine via Selective Fluorination and Halogen Exchange Reactions

The introduction of a fluorine atom onto the aromatic ring can be achieved through various fluorination methods. Electrophilic fluorination reagents, such as Selectfluor®, can be used to directly introduce fluorine onto an activated aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the existing substituents.

Decarboxylative fluorination presents another modern approach. organic-chemistry.org In this method, a carboxylic acid group is replaced by a fluorine atom. This strategy could be applied to a suitably substituted benzoic acid precursor to install the fluorine atom at the desired position.

Halogen exchange reactions, often referred to as halex reactions, provide a classical yet effective method for introducing fluorine. google.comresearchgate.netnih.gov This typically involves the displacement of a different halogen, such as chlorine or bromine, with fluoride (B91410), often using a fluoride salt like potassium fluoride. google.com The success of this reaction is highly dependent on the activation of the aromatic ring towards nucleophilic attack. The presence of electron-withdrawing groups ortho and para to the leaving halogen facilitates this transformation. stackexchange.comwikipedia.org Metal catalysts, such as those based on palladium, can also mediate these exchange reactions. nih.gov

Reduction Pathways for Carboxylic Acid and Aldehyde Precursors to the Hydroxymethyl Group

The hydroxymethyl group of this compound can be formed through the reduction of a corresponding carboxylic acid or aldehyde precursor. The selective reduction of a carboxylic acid to a primary alcohol in the presence of other functional groups can be challenging. nih.govntu.edu.sg Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required. ntu.edu.sg However, these reagents can also reduce other functional groups present in the molecule.

A milder and more selective alternative is the use of borane (B79455) (BH3) in a solvent like tetrahydrofuran (B95107) (THF). ntu.edu.sgorganic-chemistry.org Borane can selectively reduce carboxylic acids to alcohols in the presence of other reducible functional groups. ntu.edu.sg Another approach involves the in-situ formation of a more reactive intermediate, such as a mixed anhydride (B1165640) or an ester, which can then be reduced with a milder reducing agent like sodium borohydride (B1222165) (NaBH4). nih.govsemanticscholar.org

Alternatively, if the precursor is an aldehyde, such as 2-fluoro-6-formylbenzoic acid, a wide range of reducing agents can be employed for its conversion to the corresponding alcohol. Sodium borohydride is a common and effective reagent for this transformation.

Nucleophilic Aromatic Substitution Approaches on Fluorinated Benzonitrile (B105546) Derivatives

Nucleophilic aromatic substitution (SNAr) on a suitably substituted fluorinated benzonitrile derivative offers a viable route to this compound. wikipedia.orgnih.govresearchgate.netnih.gov In this approach, a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of the target compound, a precursor such as 2,6-difluorobenzonitrile (B137791) could be utilized. One of the fluorine atoms can undergo nucleophilic substitution with a protected form of the hydroxymethyl group, for example, using a protected hydroxymethylating agent.

The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. stackexchange.com The nitrile group in the benzonitrile precursor serves this purpose effectively. Following the substitution reaction, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.orgcommonorganicchemistry.combyjus.comorganicchemistrytutor.com Subsequent deprotection of the hydroxymethyl group would yield the final product. The rate and success of the hydrolysis depend on the reaction conditions, with acidic hydrolysis often directly yielding the carboxylic acid. libretexts.orgbyjus.com

Functional Group Interconversions and Derivatization

Oxidative Transformations of the Hydroxymethyl Moiety (e.g., to aldehyde or carboxylic acid derivatives)

The hydroxymethyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid. The oxidation of primary alcohols, particularly benzylic alcohols, to aldehydes can be achieved using a variety of reagents. rsc.orgresearchgate.netrsc.orgorganic-chemistry.org Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. Catalytic methods, for instance, using copper catalysts with oxygen as the terminal oxidant, have also been developed. rsc.orgrsc.org

Further oxidation of the intermediate aldehyde, or direct oxidation of the primary alcohol, to a carboxylic acid can be accomplished using stronger oxidizing agents. rsc.orgresearchgate.netrsc.orgnih.gov Potassium permanganate (B83412) (KMnO4) or chromic acid are classic reagents for this transformation. More modern and selective methods, such as the Lindgren oxidation which uses sodium chlorite, can also be employed, often in a one-pot procedure following the initial oxidation to the aldehyde. rsc.orgrsc.org

These oxidative transformations provide access to important derivatives such as 2-fluoro-6-formylbenzoic acid and 2-fluoro-6-carboxybenzoic acid (2-fluorophthalic acid), which can serve as valuable intermediates in further synthetic endeavors.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for synthetic modification, allowing for the formation of esters, amides, and acid halides. These transformations are fundamental in medicinal chemistry and materials science for altering the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester.

Amidation: Amide formation typically proceeds by first activating the carboxylic acid. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the reaction with a primary or secondary amine. This method is widely employed in the synthesis of bioactive molecules.

Acid Halide Formation: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid halide is a versatile intermediate that readily reacts with nucleophiles to form esters, amides, and other derivatives.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | R'OH, H⁺ (catalyst), heat | Ester (RCOOR') |

| Amidation | R'R''NH, Coupling Agent (e.g., DCC, EDC) | Amide (RCONR'R'') |

| Acid Halide Formation | SOCl₂ or (COCl)₂ | Acid Chloride (RCOCl) |

Table 1: Summary of Key Reactions of the Carboxylic Acid Group

Aromatic Ring Functionalization Reactions

The substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles in aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the carboxylic acid and hydroxymethyl groups are meta-directors. The interplay of these directing effects, along with steric hindrance, governs the regioselectivity of these reactions.

Nitration: Introducing a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. Based on the directing effects of the existing substituents, the nitro group is expected to add at positions meta to the carboxyl and hydroxymethyl groups and ortho/para to the fluorine.

Halogenation: The introduction of another halogen atom, such as bromine or chlorine, onto the aromatic ring generally requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The position of substitution will be influenced by the electronic and steric effects of the groups already present on the ring.

| Reaction | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitrated aromatic ring |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Brominated aromatic ring |

Table 2: Aromatic Ring Functionalization Reactions

Organometallic Coupling Reactions for Aromatic System Diversification

To diversify the aromatic system of this compound, organometallic coupling reactions are invaluable. These reactions typically require the presence of a halogen on the aromatic ring, which can be introduced via the halogenation reactions described previously.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids) and the Heck coupling (with alkenes), are powerful methods for forming new carbon-carbon bonds. These reactions allow for the attachment of a wide range of alkyl, alkenyl, and aryl groups to the aromatic core, significantly expanding the molecular diversity accessible from this starting material.

Catalytic Approaches in Synthesis and Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Both metal-based and biological catalysts can be employed in the synthesis and functionalization of this compound.

Metal-Catalyzed Transformations

Transition metal catalysts offer unique opportunities for the direct functionalization of C-H bonds, providing a more atom-economical approach compared to traditional methods that require pre-functionalization. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed. acs.org This method utilizes the carboxylic acid group as a directing group to selectively install an iodine atom at the ortho position. acs.org Such a transformation on this compound would provide a halogenated intermediate ripe for further diversification through organometallic coupling reactions.

Biocatalytic Syntheses and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While specific research on the biocatalytic synthesis of this compound is not widely documented, enzymes such as dioxygenases are known to catalyze the hydroxylation of aromatic rings. In principle, a suitably engineered dioxygenase could be used for the synthesis of hydroxylated derivatives of this molecule. Furthermore, other enzymes could be employed for the selective modification of the existing functional groups, offering a green and efficient alternative to traditional chemical methods. The development of biocatalytic routes often involves expanding the substrate scope of known enzymes to accept non-natural starting materials.

The requested analysis, including advanced Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy studies, requires specific data points such as chemical shifts (δ), coupling constants (J), and characteristic absorption bands. These are typically determined through empirical analysis of the synthesized and purified compound.

While spectroscopic data for numerous other benzoic acid derivatives are widely reported, these are not applicable to the unique structure of this compound. The presence and specific positioning of the fluorine, hydroxymethyl, and carboxylic acid functional groups on the benzene ring will produce a distinct spectroscopic fingerprint. Without access to published research that has characterized this particular molecule, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to produce the data required for the comprehensive article as outlined.

Table of Compounds Mentioned

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Raman Spectroscopy Applications

In the study of benzoic acid and its derivatives, Raman spectra typically exhibit distinct peaks corresponding to the vibrations of the aromatic ring, the carboxylic acid group, and any substituents. For instance, the C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1400-1600 cm⁻¹ region. The carboxylic acid group would be identifiable by its characteristic C=O stretching vibration. The presence of the hydroxymethyl group would introduce additional vibrational modes, such as C-O stretching and O-H bending. The C-F stretching vibration would also be a key feature, typically observed in the 1000-1300 cm⁻¹ range.

A hypothetical Raman analysis for 2-Fluoro-6-(hydroxymethyl)benzoic acid would focus on identifying and assigning these characteristic peaks to their corresponding vibrational modes. The precise positions of these peaks can be influenced by intermolecular interactions, such as hydrogen bonding, particularly involving the carboxylic acid and hydroxymethyl groups.

Table 1: Expected Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1650-1700 | |

| C-O stretch | 1200-1300 | |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1400-1600 | |

| Hydroxymethyl Group | O-H stretch | 3200-3600 |

| C-O stretch | 1000-1200 | |

| Fluoro Substituent | C-F stretch | 1000-1300 |

Note: The data in this table is illustrative and based on typical values for related compounds, as specific experimental data for this compound is not available.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, providing information about its conjugation and chromophores.

The UV-Vis spectrum of an aromatic compound like this compound is expected to show absorption bands arising from π → π* transitions within the benzene ring. The substitution on the benzene ring, including the fluoro, hydroxymethyl, and carboxylic acid groups, will influence the position (λmax) and intensity (molar absorptivity) of these absorption bands.

For benzoic acid, typical UV-Vis spectra show a strong absorption band around 230 nm and a weaker band around 270-280 nm. The presence of substituents can cause a shift in these bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The electronic transitions are also sensitive to the solvent polarity and the pH of the solution. For example, the deprotonation of the carboxylic acid group at higher pH would likely lead to a change in the UV-Vis spectrum.

A detailed study of the UV-Vis spectrum of this compound under different solvent and pH conditions would provide valuable insights into its electronic structure and properties.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |

| π → π | 200-300 | Aromatic Ring |

| n → π | 250-350 | Carboxylic Acid |

Note: This table presents generalized information for aromatic carboxylic acids. Specific experimental data for this compound is not available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its ions.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the compound's structure. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The presence of the hydroxymethyl and fluoro substituents would lead to specific fragmentation patterns that could be used to confirm the structure. For instance, the loss of the hydroxymethyl group as CH₂OH or the elimination of HF could be observed.

Analysis of the fragmentation pattern would involve identifying the major fragment ions and proposing plausible fragmentation mechanisms, which would provide strong evidence for the structure of this compound.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Neutral Loss |

| [M - H₂O]⁺ | Loss of water |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - COOH]⁺ | Loss of the carboxyl group |

| [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| [M - HF]⁺ | Loss of hydrogen fluoride (B91410) |

Note: This table is illustrative of potential fragmentation pathways for the given structure. Specific experimental mass spectrometry data for this compound is not available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Investigations of Molecular Structure and Reactivity

Theoretical studies offer profound insights into the fundamental characteristics of 2-Fluoro-6-(hydroxymethyl)benzoic acid. By leveraging computational models, researchers can predict and analyze various molecular properties that are crucial for understanding its chemical nature.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, are a cornerstone for investigating the structural properties of benzoic acid derivatives. For molecules like this compound, these calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and exploring different spatial orientations of its functional groups (conformational analysis).

The presence of the fluorine atom, hydroxymethyl group, and carboxylic acid group on the benzene (B151609) ring introduces the possibility of various conformers due to the rotation around single bonds. Intramolecular hydrogen bonding, for instance between the hydroxyl group of the carboxylic acid and the fluorine atom, can significantly influence the stability of these conformers. DFT studies on similar ortho-substituted benzoic acids have shown that the planar conformation is often the most stable, but the rotational barriers and the relative energies of different conformers are key to a full understanding of the molecule's structural landscape. The precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound would be determined through these computational methods.

Prediction and Assignment of Vibrational Frequencies and Potential Energy Distribution

The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. Theoretical calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can predict the positions of absorption bands. A detailed assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibration.

For this compound, characteristic vibrational modes would include the O-H stretching of the carboxylic acid and hydroxymethyl groups, the C=O stretching of the carboxyl group, C-F stretching, and various aromatic C-C and C-H vibrations. Comparing the theoretically predicted spectrum with experimental data allows for a precise and reliable assignment of the observed spectral features.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the global electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity, helping to predict how it will interact with other chemical species. For this compound, this analysis would pinpoint the molecule's reactive nature.

Table 1: Key Chemical Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic and hydroxymethyl groups, as well as the fluorine atom, making these the primary sites for electrophilic interactions. Positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. This analysis provides a clear visual guide to the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugative interactions, are crucial for understanding molecular stability.

Theoretical NMR Chemical Shift Predictions and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable support for the interpretation of experimental spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be predicted.

A comparison between the theoretically predicted NMR spectrum and the experimentally obtained spectrum for this compound would allow for an unambiguous assignment of the signals to the specific protons and carbon atoms in the molecule. This correlative approach enhances the confidence in the structural assignment and provides a deeper understanding of the electronic environment around each atom.

Table 2: List of Compounds

| Compound Name |

|---|

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling offers a window into the dynamic behavior of molecules, elucidating the mechanistic pathways of conformational changes and energy transfer processes that are often difficult to capture experimentally.

The conformational landscape of this compound is primarily dictated by the rotational orientations of its carboxyl, hydroxymethyl, and hydroxyl groups, as well as the potential for intramolecular hydrogen bonding. The presence of a fluorine atom and a hydroxymethyl group ortho to the carboxylic acid group introduces significant steric and electronic effects.

Computational studies on analogous ortho-substituted benzoic acids, such as 2-fluorobenzoic acid and 2-chlorobenzoic acid, have been performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. These studies reveal the existence of multiple stable conformers. nih.gov For 2-fluorobenzoic acid, two primary conformers exist based on the orientation of the carboxylic acid group. The cis conformer, where the hydroxyl proton is oriented toward the fluorine atom, and the trans conformer, where it is oriented away. The cis conformer is found to be more stable due to the formation of an intramolecular hydrogen bond between the carboxylic proton and the fluorine atom (O-H···F). A similar, but likely stronger, intramolecular hydrogen bond can be postulated for this compound, where the hydrogen of the hydroxymethyl group can interact with the oxygen of the carboxyl group (O-H···O=C).

The relative energies of different conformers of 2-fluorobenzoic acid have been calculated, providing a basis for understanding the conformational preferences of our target molecule. nih.gov

| Conformer of 2-Fluorobenzoic Acid | O=C-O-H Dihedral Angle (°) | C6-C-C=O Dihedral Angle (°) | C2-C-C=O Dihedral Angle (°) | Relative Energy (kJ·mol⁻¹) |

| cis-I | ~0 | ~180 | ~0 | 0.0 |

| cis-II | ~0 | ~0 | ~180 | 0.8 |

| trans-I | ~180 | ~180 | ~0 | 10.5 |

| trans-II | ~180 | ~0 | ~180 | 11.3 |

This table is based on data for 2-fluorobenzoic acid and is intended to be illustrative for the conformational analysis of this compound.

For this compound, additional rotational freedom in the hydroxymethyl group (-CH₂OH) would lead to a more complex potential energy surface with a greater number of local minima. The intramolecular hydrogen bond between the hydroxymethyl group and the carboxyl group is expected to be a dominant factor in determining the most stable conformer.

Photoinduced conformational switching has been observed in analogous molecules like 2-fluoro-4-hydroxy benzoic acid. researchgate.net In such systems, selective excitation of vibrational overtones, for instance, of a hydroxyl group, using near-infrared (NIR) irradiation can induce conformational changes. researchgate.net This process involves intramolecular vibrational energy redistribution (IVR), where the energy from the initial vibrational excitation flows through various vibrational modes of the molecule, eventually leading to the overcoming of a conformational barrier.

In the case of this compound, it is plausible that selective NIR irradiation of the O-H stretching overtone of either the carboxylic acid or the hydroxymethyl group could induce rotation around the C-C or C-O bonds, leading to a switch between different conformers. The efficiency of such a process would depend on the coupling between the excited vibrational mode and the rotational modes of the functional groups.

Furthermore, once a higher-energy conformer is populated through photoexcitation, it may relax back to a more stable conformer through processes like vibrational energy relaxation or quantum tunneling. researchgate.net Vibrational energy relaxation involves the dissipation of excess vibrational energy to the surrounding environment (if in a condensed phase) or redistribution among other vibrational modes. fu-berlin.de Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. This has been observed in benzoic acid dimers and is influenced by ortho-substituents. researchgate.netbohrium.com For this compound, tunneling could play a role in the interconversion of conformers, especially at low temperatures.

Computational methods can be used to map out the reaction pathways for conformational changes by identifying the transition states connecting different conformers. The energy of the transition state determines the activation energy for the conformational change. For this compound, the primary conformational changes would involve the rotation of the carboxyl and hydroxymethyl groups.

The transition states for these rotations would likely involve geometries where the intramolecular hydrogen bonds are broken, and steric hindrance between the ortho-substituents is maximized. The energy barrier for these processes can be calculated using various computational techniques, such as synchronous transit-guided quasi-Newton (STQN) methods.

A hypothetical reaction coordinate for the rotation of the carboxyl group in this compound would show the stable conformers as energy minima and the transition states as energy maxima. The relative energies of these points on the potential energy surface would govern the kinetics of the conformational dynamics.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methods are also instrumental in understanding the structure-activity relationships of molecules by simulating their interactions with biological targets. Molecular docking and binding free energy calculations are key techniques in this area.

While specific biological activities of this compound are not the focus here, we can discuss the computational approaches that would be used to study its potential interactions. Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. mdpi.comstmjournals.com These simulations score different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and steric complementarity.

For this compound, the carboxylic acid and hydroxymethyl groups would be key pharmacophoric features, capable of forming hydrogen bonds with protein residues. The fluorine atom could also participate in favorable interactions, such as halogen bonds or dipole-dipole interactions.

Binding free energy calculations provide a more quantitative measure of the affinity of a ligand for a protein. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations can be employed to estimate the binding free energy. These calculations take into account various contributions to binding, including van der Waals and electrostatic interactions, solvation effects, and conformational entropy changes.

A hypothetical docking study of this compound into a protein active site might reveal key interactions, as illustrated in the table below.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue in Protein |

| Hydrogen Bond | Carboxylic acid (donor/acceptor) | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrogen Bond | Hydroxymethyl group (donor/acceptor) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interaction | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bond | Fluorine | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

These computational SAR studies are crucial in rational drug design, allowing for the prediction of how modifications to the molecular structure might impact biological activity.

Advanced Applications and Functional Derivatives in Chemical Synthesis

Utility as a Key Intermediate and Building Block in Multi-step Organic Syntheses

The structural features of 2-Fluoro-6-(hydroxymethyl)benzoic acid make it an important precursor in the assembly of intricate molecular architectures. The carboxylic acid and hydroxymethyl groups provide orthogonal handles for sequential chemical transformations, while the fluorine atom modulates the molecule's reactivity and physicochemical properties.

While direct utilization of this compound is application-specific, its close chemical relative, 2-Fluoro-6-methylbenzoic acid, serves as a documented precursor for several significant therapeutic agents. The hydroxymethyl compound can be readily derived from its methyl analogue via oxidation, or vice-versa via reduction, placing it centrally within these synthetic pathways.

EGFR Inhibitors: 2-Fluoro-6-methylbenzoic acid is a key building block in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors. ossila.com In a typical synthetic route, the methyl group undergoes radical bromination to introduce a reactive handle. This allows for subsequent nucleophilic substitution, while the carboxylic acid group is used for amide bond formation to connect with another part of the inhibitor scaffold. ossila.com Given this, this compound represents a synthetically proximal intermediate, potentially offering alternative routes for functionalization.

Avacopan: This therapeutic agent, used for treating ANCA-associated vasculitis, also utilizes a derivative of 2-Fluoro-6-methylbenzoic acid in its synthesis. ossila.com Specifically, 2-Fluoro-6-methylbenzoyl chloride is employed as a reagent for the acylation of an amine in a crucial step of the Avacopan synthesis. chemicalbook.com The conversion of this compound to this acyl chloride is a feasible synthetic operation.

Nucleoside Analogs: The introduction of fluorine is a well-established strategy in the design of nucleoside analogs with enhanced metabolic stability and potent antiviral or anticancer properties. nih.govmdpi.com While direct use of this compound is not widely documented, its structural motifs are highly relevant. Fluorinated building blocks are commonly incorporated into the sugar or base portion of nucleosides. nih.govnih.gov The title compound could serve as a novel scaffold for creating non-traditional nucleoside analogues, where it is attached to the core structure to modulate biological activity and pharmacokinetic properties. The development of fluorinated benzimidazole (B57391) nucleosides, for example, highlights the value of fluorinated aromatic moieties in this field. ccsenet.org

| Bioactive Molecule Class | Precursor Compound | Key Synthetic Step |

| EGFR Inhibitors | 2-Fluoro-6-methylbenzoic acid | Radical bromination of the methyl group, followed by amination of the carboxylic acid. ossila.com |

| Avacopan | 2-Fluoro-6-methylbenzoyl chloride | Acylation of an amine intermediate. chemicalbook.com |

| Nucleoside Analogs | General Fluorinated Scaffolds | Coupling of fluorinated sugars with nucleobases or direct fluorination of nucleosides. nih.govnih.gov |

The bifunctional nature of this compound makes it an attractive candidate for the design of specialized linkers for solid-phase synthesis. In this methodology, a linker connects the growing molecule to an insoluble polymer support. The linker's chemical properties dictate the conditions under which the final product can be cleaved from the support.

Resins based on hydroxymethyl benzoic acid (HMBA) and related structures like 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) are already employed in solid-phase peptide synthesis. nih.govdiscoveroakwoodchemical.compeptide.com These linkers attach the first amino acid via an ester bond to the hydroxymethyl group. The strategic placement of a fluorine atom ortho to both the carboxylic acid and hydroxymethyl groups in this compound could offer distinct advantages:

Modified Cleavage Conditions: The electron-withdrawing nature of the fluorine atom can alter the reactivity of the adjacent functional groups, potentially allowing for cleavage under milder or more specific conditions compared to non-fluorinated analogues.

Enhanced Stability: The fluorine atom could impart greater stability to the linker under certain reaction conditions, preventing premature cleavage during a multi-step synthesis. This is a key feature of "safety-catch" linkers, which remain stable until a specific activation step is performed. nih.govmdpi.com

| Linker Type | Core Structure | Attachment Point for Synthesis | Attachment Point to Resin |

| Potential Linker | This compound | Hydroxymethyl group (ester linkage) | Carboxylic acid group (amide linkage) |

| HMBA Resin | 4-(Hydroxymethyl)benzoic acid | Hydroxymethyl group (ester linkage) | Carboxylic acid group (amide linkage) |

| Wang Resin | 4-(Hydroxymethyl)phenoxymethyl polystyrene | Hydroxymethyl group (ester linkage) | Integrated into polymer backbone |

Development of Functional Analogues with Tailored Reactivity and Biological Relevance (e.g., for enzyme inhibition studies)

Fluorine is often referred to as a "superstar" in drug design due to its ability to enhance binding affinity, improve metabolic stability, and modulate pKa without significantly increasing steric bulk. Analogues derived from the this compound scaffold can be designed to probe enzyme active sites and develop potent and selective inhibitors. The existing functional groups provide handles for systematic modification to establish structure-activity relationships (SAR).

For instance, derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms, demonstrating that the substituted benzoic acid scaffold can serve as a basis for discovering selective enzyme inhibitors. The design process can involve modifying the core functional groups:

The carboxylic acid can be converted to esters, amides, or hydroxamic acids to explore different hydrogen bonding interactions within an enzyme's active site.

The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, to probe steric and electronic requirements for binding.

The aromatic ring can be further substituted to optimize van der Waals interactions and other binding forces.

The presence of the fluorine atom is particularly advantageous, as the ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F NMR spectroscopy to study enzyme-inhibitor interactions and conformational changes upon binding.

Applications in Biocatalytic Processes and Environmental Bioremediation

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under environmentally benign conditions. Fluorinated aromatic compounds are generally considered xenobiotics, but certain microorganisms have evolved pathways to metabolize them.

Environmental Bioremediation: Studies on Pseudomonas sp. have shown that these bacteria can cometabolize monofluorobenzoates. nih.gov During the degradation of 2-fluorobenzoate, the initial dioxygenation step results in the elimination of the fluoride (B91410) ion. nih.gov However, the degradation of 2- and 3-fluorobenzoate (B1230327) can lead to the formation of 2-Fluoro-cis,cis-muconic acid as a dead-end metabolite, indicating that ring cleavage can be a critical and challenging step. nih.gov Understanding these pathways is crucial for developing bioremediation strategies for organofluorine pollutants.

Biocatalytic Synthesis: Enzymes can be used to transform fluorinated substrates into valuable chiral building blocks. The enzyme benzoate (B1203000) dioxygenase from Ralstonia eutropha can perform a dearomative dihydroxylation of 4-fluorobenzoic acid, producing an enantiopure diol that serves as a versatile synthetic intermediate. bath.ac.uk Furthermore, some fungi, such as Cunninghamella elegans, are capable of reducing fluorinated benzoic acids to the corresponding benzyl (B1604629) alcohols. tandfonline.com This suggests a potential biocatalytic route from 2-fluorobenzoic acid to 2-fluoro-benzyl alcohol, a close relative of the title compound.

| Process | Organism/Enzyme | Substrate Example | Product/Outcome |

| Bioremediation | Pseudomonas sp. B13 | Monofluorobenzoates | Defluorination and degradation, potential for dead-end metabolites. nih.gov |

| Biotransformation | Ralstonia eutropha BZDO | 4-Fluorobenzoic acid | Enantiopure diol building block. bath.ac.uk |

| Biotransformation | Cunninghamella elegans | Fluorinated benzoic acids | Corresponding benzyl alcohols. tandfonline.com |

Integration into Novel Chemical Systems and Targeted Functional Materials

The unique properties of fluorinated compounds are increasingly being exploited in materials science. Substituted benzoic acids are common building blocks for creating porous crystalline materials known as metal-organic frameworks (MOFs).

Recent research has demonstrated that fluorinated benzoic acids, particularly 2-fluorobenzoic acid, can act as more than just modulators in MOF synthesis. nih.govacs.org In the formation of rare-earth (RE) MOFs, the fluorine atom from 2-fluorobenzoic acid can be extracted and incorporated into the inorganic metal cluster, forming fluoro-bridged secondary building units. nih.govacs.orgdigitellinc.comrsc.org This process fundamentally alters the structure and properties of the resulting MOF:

Structural Control: The addition of 2-fluorobenzoic acid can direct the formation of 3D porous frameworks with fluoro-bridged hexaclusters, whereas in its absence, 2D layered structures may form. digitellinc.com

Enhanced Hydrophobicity: The incorporation of fluorine into the MOF structure, either on the linker or within the metal cluster, can significantly increase the material's hydrophobicity. mdpi.com

Tuned Functional Properties: For fluorescent MOFs, such as those containing Europium (Eu), the presence of µ₃-F bridges has been suggested to increase fluorescence intensity, which is valuable for sensing applications. digitellinc.com

The this compound molecule is an ideal candidate for this application. It not only provides the essential 2-fluoro-carboxyphenyl moiety for creating fluoro-bridged clusters but also possesses a hydroxymethyl group. This additional functional group could remain available on the organic linker after MOF formation, providing a reactive site for post-synthetic modification to further tailor the material's properties for applications in gas separation, catalysis, or drug delivery.

Future Research Directions and Perspectives

Optimization of Synthetic Pathways for Enhanced Efficiency and Scalability

Exploration of Novel Starting Materials: Investigating alternative and more readily available precursors to 2-fluoro-6-methylbenzoic acid or related structures.

Catalyst Screening: Evaluating a range of catalysts, including transition metal catalysts and organocatalysts, to improve reaction rates and selectivity for the key synthetic transformations.

Process Parameter Optimization: A thorough study of parameters such as temperature, pressure, solvent systems, and reaction time to identify the optimal conditions for large-scale production.

Flow Chemistry Approaches: Investigating the use of continuous flow reactors to enhance safety, improve heat and mass transfer, and enable more efficient and automated synthesis.

A comparative analysis of different synthetic strategies, such as the one partially illustrated in the table below for analogous compounds, would be crucial.

| Synthetic Step Analogy | Reagents and Conditions Example | Potential for Optimization |

| Oxidation of a methyl group | Potassium permanganate (B83412) (KMnO4) | Exploring milder and more selective oxidizing agents to improve functional group tolerance. |

| Hydroxymethylation | Formaldehyde-based reagents | Investigating enzymatic or photocatalytic methods for greener and more controlled hydroxymethylation. |

| Fluorination | Nucleophilic or electrophilic fluorinating agents | Screening of modern fluorinating reagents to enhance safety and efficiency. |

Deeper Mechanistic Understanding of Novel Chemical Transformations

The reactivity of 2-Fluoro-6-(hydroxymethyl)benzoic acid is anticipated to be influenced by the interplay of its three distinct functional groups: the carboxylic acid, the hydroxymethyl group, and the fluorine atom. A deep mechanistic understanding of its chemical transformations is essential for predicting its behavior and designing new applications. Future research in this area should include:

Kinetic Studies: Performing detailed kinetic analyses of key reactions to elucidate reaction orders, activation energies, and the influence of catalysts or additives.

Isotope Labeling Studies: Utilizing isotopically labeled starting materials (e.g., with ¹³C, ¹⁸O, or ²H) to trace the pathways of atoms throughout a reaction and confirm proposed mechanisms.

Identification of Intermediates: Employing techniques such as low-temperature spectroscopy or trapping experiments to identify and characterize transient intermediates.

Understanding the electronic effects of the fluorine substituent on the reactivity of the carboxylic acid and hydroxymethyl groups will be of particular importance.

Further Development of Advanced Spectroscopic Probes for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics and mechanisms, facilitating rapid optimization. The development of advanced spectroscopic probes for the in-situ monitoring of reactions involving this compound is a critical area for future work. Promising techniques include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: To track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational frequencies of the functional groups.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about reactants, intermediates, and products directly in the reaction mixture.

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, particularly useful for reactions in aqueous media.

The development of chemometric models to deconvolve complex spectral data will be essential for extracting quantitative information from these in-situ measurements.

| Spectroscopic Technique | Information Gained | Potential Challenges |

| In-situ FTIR | Real-time concentration profiles of key species. | Overlapping spectral features, sensitivity to reaction medium. |

| In-situ NMR | Detailed structural elucidation of all components. | Lower sensitivity, specialized equipment required. |

| Raman Spectroscopy | Complementary vibrational data, good for aqueous systems. | Potential for fluorescence interference. |

Computational Design and Predictive Modeling for Novel Derivatives and Reactivity Profiles

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and development of new molecules and reactions. Future research should leverage these methods to:

Predict Reactivity: Use quantum chemical calculations (e.g., Density Functional Theory - DFT) to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound.

Design Novel Derivatives: Employ computational screening to design new derivatives with desired electronic and steric properties. For instance, modeling could predict how different substituents on the aromatic ring would affect the acidity of the carboxylic acid or the reactivity of the hydroxymethyl group.

Simulate Spectroscopic Properties: Calculate theoretical NMR, IR, and other spectroscopic data to aid in the characterization of new compounds and to interpret experimental spectra.

These computational studies will provide a theoretical framework to guide and rationalize experimental efforts.

Exploration of Stereoselective Synthetic Approaches for Enantiomerically Pure Compounds

For many applications, particularly in pharmacology, the stereochemistry of a molecule is critical. If derivatives of this compound are to be explored for biological activity, the development of stereoselective synthetic methods will be paramount. Future research should focus on:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to introduce stereocenters in a controlled manner.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction.

Resolution of Racemates: The development of efficient methods, such as chiral chromatography or diastereomeric salt formation, to separate enantiomers.

The synthesis of enantiomerically pure derivatives will be essential for evaluating their distinct biological properties.

Targeted Applications in Drug Discovery and Chemical Biology for Enhanced Therapeutic Profiles

Fluorinated benzoic acid derivatives are valuable scaffolds in medicinal chemistry. For instance, the related compound 2-fluoro-6-methylbenzoic acid is a key building block for the drug Avacopan. ossila.com The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of new bioactive molecules. Future research should explore its potential in:

Fragment-Based Drug Discovery: Utilizing the compound as a fragment for screening against various biological targets.

Lead Optimization: Incorporating the this compound motif into existing drug candidates to potentially improve their pharmacokinetic or pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl and carboxylic acid groups provide handles for further chemical modification and interaction with biological targets.

Development of Chemical Probes: Synthesizing derivatives that can be used as tools to study biological processes.

Systematic biological screening of a library of derivatives of this compound could uncover novel therapeutic leads.

Q & A

Q. Limitations :

- Fluorination may yield regioisomers (e.g., 3-fluoro derivatives) requiring HPLC purification (as seen in ).

- Hydroxymethyl groups are prone to oxidation; inert atmospheres (N₂/Ar) are critical during synthesis .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

Answer:

Conflicts often arise due to solvent effects , tautomerism , or impurities . Use the following protocol:

Cross-Validation : Compare experimental data with computed spectra (DFT calculations) or NIST reference libraries (). For example, the InChIKey LNARMXLVVGHCRP-UHFFFAOYSA-N () can help validate mass spectra.

Decoupling Experiments : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for hydroxymethyl protons (δ ~4.5 ppm) .

Isotopic Labeling : Introduce deuterium at the hydroxymethyl group to simplify splitting patterns in ¹H-NMR .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of fluorine and hydroxymethyl groups. Fluorine causes splitting in adjacent protons (e.g., J ~8–12 Hz for ortho-F).

- Mass Spectrometry (EI or ESI) : Verify molecular ion ([M-H]⁻ at m/z ~198) and fragmentation patterns (e.g., loss of CO₂ or HF) .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxymethyl (O-H stretch ~3400 cm⁻¹) .

Advanced: How can reaction conditions be optimized to minimize by-products like decarboxylated or oxidized derivatives?

Answer:

- Temperature Control : Maintain reactions below 50°C to prevent decarboxylation of the benzoic acid moiety .

- Reducing Agents : Use NaBH₄ instead of LiAlH₄ for selective hydroxymethylation without over-reduction ().

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) to avoid side reactions during fluorination .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact ().

- Ventilation : Use fume hoods due to potential dust inhalation risks ().

- Storage : Keep in airtight containers at –20°C to prevent hydroxymethyl oxidation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient sites (e.g., fluorine’s inductive effect enhances electrophilicity at para positions) .

- Molecular Dynamics : Simulate solvation effects on carboxylate anion formation (critical for SNAr reactions) .

- pKa Prediction : Software like MarvinSketch estimates the carboxylic acid pKa (~2.8), aiding pH optimization for reactions .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

- Polar Solvents : Soluble in DMSO (~10 mg/mL) and DMF (~8 mg/mL) ().

- Aqueous Solubility : Limited solubility in water (<1 mg/mL) due to the hydrophobic fluorinated aryl ring.

- Precipitation : Adjust pH >5 to deprotonate the carboxylic acid for aqueous workups .

Advanced: How can degradation products be identified under accelerated stability testing?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H₂O₂).

- LC-MS/MS Analysis : Monitor for:

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

Basic: What is the role of fluorine in modulating this compound’s biological activity?

Answer:

While direct biological data for this compound is scarce (no ), fluorine:

- Enhances metabolic stability by blocking CYP450-mediated oxidation.

- Modulates lipophilicity (LogP increases by ~0.5 vs. non-fluorinated analogs).

- May influence target binding via electrostatic interactions (e.g., in enzyme active sites) .

Advanced: How can regioselectivity challenges in electrophilic substitutions be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.